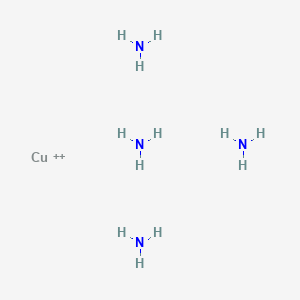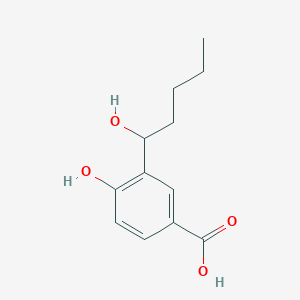
Fepentolic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fepentolic acid is a naturally occurring compound that has been of great interest to researchers due to its potential therapeutic applications. It is a member of the benzofuran family of compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
科学研究应用
Fepentolic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, fepentolic acid has been shown to have anti-cancer properties, making it a potential treatment for various types of cancer. Furthermore, fepentolic acid has been found to have anti-viral properties, which could make it a useful treatment for viral infections such as influenza and HIV.
作用机制
The mechanism of action of fepentolic acid is not yet fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer. Specifically, fepentolic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, fepentolic acid has been found to inhibit the activity of certain protein kinases involved in cancer cell proliferation.
生化和生理效应
Fepentolic acid has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, which contribute to the development of inflammatory diseases. Additionally, fepentolic acid has been found to induce apoptosis (programmed cell death) in cancer cells, leading to their death. Furthermore, fepentolic acid has been found to inhibit viral replication, making it a potential treatment for viral infections.
实验室实验的优点和局限性
Fepentolic acid has several advantages for lab experiments. First, it is a naturally occurring compound, which makes it more biologically relevant than synthetic compounds. Additionally, it has been found to exhibit a range of biological activities, making it a useful tool for studying various disease processes. However, there are also limitations to using fepentolic acid in lab experiments. For example, its low solubility in water can make it difficult to work with, and its moderate yield in the synthesis process can make it expensive to produce.
未来方向
There are several future directions for research on fepentolic acid. One area of interest is the development of more efficient synthetic methods to increase the yield and reduce the cost of production. Additionally, further studies are needed to fully understand the mechanism of action of fepentolic acid and its potential therapeutic applications. Furthermore, research is needed to investigate the safety and toxicity of fepentolic acid in vivo, as well as its potential interactions with other drugs. Finally, there is a need for clinical trials to evaluate the efficacy of fepentolic acid as a treatment for various diseases.
合成方法
Fepentolic acid can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the preparation of the key intermediate, 2-(2-hydroxyphenyl)benzofuran, which is then subjected to a series of reactions to yield fepentolic acid. The overall yield of this process is moderate, but improvements in the synthetic methodology have led to increased yields and efficiency.
属性
CAS 编号 |
17243-33-3 |
|---|---|
产品名称 |
Fepentolic acid |
分子式 |
C12H16O4 |
分子量 |
224.25 g/mol |
IUPAC 名称 |
4-hydroxy-3-(1-hydroxypentyl)benzoic acid |
InChI |
InChI=1S/C12H16O4/c1-2-3-4-10(13)9-7-8(12(15)16)5-6-11(9)14/h5-7,10,13-14H,2-4H2,1H3,(H,15,16) |
InChI 键 |
SQHQDVNANXVULC-UHFFFAOYSA-N |
SMILES |
CCCCC(C1=C(C=CC(=C1)C(=O)O)O)O |
规范 SMILES |
CCCCC(C1=C(C=CC(=C1)C(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



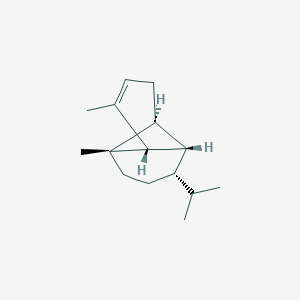
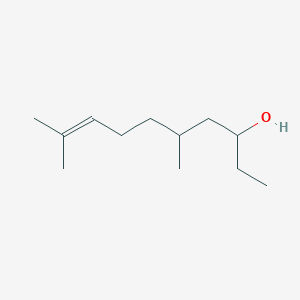
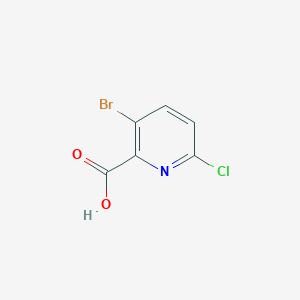
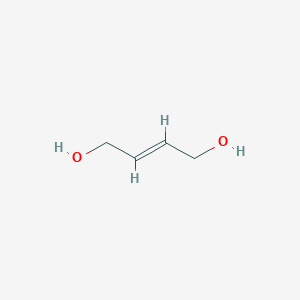
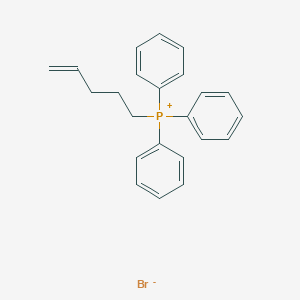
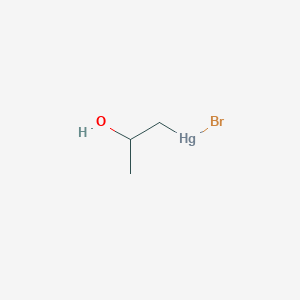
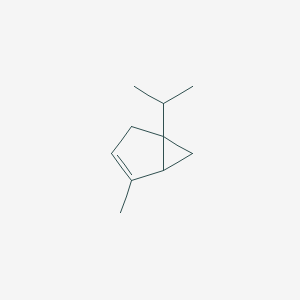
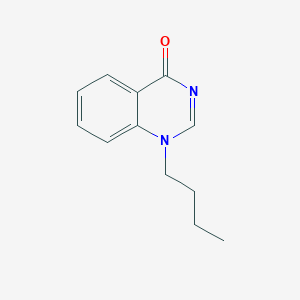
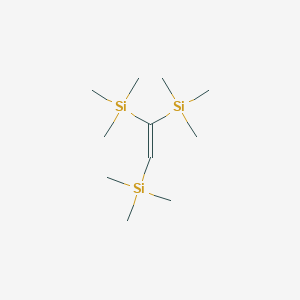
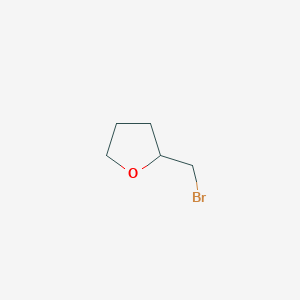

![2-[(2R,5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B106663.png)

